Structural and Stereochemical Precision: 2-Methyl Substitution on a Defined (4S) Thiazolidine Scaffold
The target compound carries a 2-methyl substituent on a (4S)-configured thiazolidine ring, existing as a (2RS) diastereomeric mixture. This contrasts with Boc-L-thiaproline (Boc-Thz-OH, CAS 51077-16-8), which is unsubstituted at C-2 and has (R) configuration at C-4 (CAS registry reflects (R)-thiazolidine-4-carboxylic acid) . The 2-methyl group increases molecular weight to 247.31 vs. 233.30 for Boc-L-thiaproline and adds one heavy atom (sulfur-containing ring) plus additional hydrophobic surface area, altering physicochemical parameters (cLogP, polar surface area) relevant to peptide coupling and purification . No commercial source reports an enantiomeric excess specification for the target compound, consistent with its (2RS) designation; this is a defined feature rather than a quality deficit, as the C-2 epimeric ratio is determined by the synthetic cyclocondensation equilibrium [1].
| Evidence Dimension | Molecular weight and C-2 substitution pattern |
|---|---|
| Target Compound Data | C₁₀H₁₇NO₄S, MW 247.31; 2-methyl substituent present; (4S) configuration; (2RS) diastereomeric at C-2 |
| Comparator Or Baseline | Boc-L-thiaproline: C₉H₁₅NO₄S, MW 233.30; no C-2 substituent; (R) configuration at C-4 |
| Quantified Difference | ΔMW = +14.01 Da (one methylene unit); altered C-2 substitution and C-4 absolute configuration. |
| Conditions | Calculated from molecular formula; stereochemistry assigned by IUPAC nomenclature. |
Why This Matters
The 2-methyl substituent introduces different steric demand and ring conformational preferences relative to unsubstituted thiazolidine analogs, directly affecting the geometry of incorporated peptides, making this compound the structurally appropriate choice when 2-methyl thiazolidine incorporation is required by the target molecule design.
- [1] Nagasawa, H. T., Goon, D. J. W., Zera, R. T., & Yuzon, D. L. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid. J. Med. Chem. (Establishes 2RS configuration from cysteine-acetaldehyde condensation). View Source
